Potassium Succinate

Catalog No.
S603032
CAS No.
676-47-1
M.F
C4H6KO4
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Succinate

CAS Number

676-47-1

Product Name

Potassium Succinate

IUPAC Name

dipotassium;butanedioate

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);

InChI Key

ZCWYDQNATAJCIN-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(=O)[O-].[K+].[K+]

Synonyms

1,2 Ethanedicarboxylic Acid, 1,2-Ethanedicarboxylic Acid, 1,4 Butanedioic Acid, 1,4-Butanedioic Acid, Ammonium Succinate, Butanedioic Acid, Potassium Succinate, Succinate, Succinate, Ammonium, Succinate, Potassium, Succinic Acid

Canonical SMILES

C(CC(=O)O)C(=O)O.[K]

Biocompatibility and Cellular Function Studies

Due to its low toxicity and involvement in the Krebs cycle (cellular respiration), dipotassium succinate is being explored for its potential biocompatibility and effects on cellular function. Studies have investigated its use as a:

  • Cell culture supplement: Research suggests dipotassium succinate may enhance cell viability and proliferation in cell cultures, potentially improving cell culture efficiency [].
  • Mitochondrial function modulator: Dipotassium succinate directly enters the Krebs cycle, potentially impacting mitochondrial activity and bioenergetics. Studies are exploring its role in understanding and influencing mitochondrial function [].

Material Science Applications

Dipotassium succinate's unique physicochemical properties, including good solubility and thermal stability, are being investigated for potential material science applications. These include:

  • Biodegradable polymer development: Research is exploring the use of dipotassium succinate as a building block for the development of biodegradable polymers with various potential applications [].
  • Electrolyte component: Studies are investigating the use of dipotassium succinate in electrolytes for energy storage devices like batteries, due to its potential for improved performance and stability [].

Potassium succinate is a potassium salt of succinic acid, represented by the chemical formula C4H4K2O4\text{C}_4\text{H}_4\text{K}_2\text{O}_4. This compound appears as a white crystalline solid and is soluble in water. It is derived from succinic acid, a dicarboxylic acid that plays a significant role in various biological processes, particularly in the tricarboxylic acid cycle, which is essential for cellular respiration. Potassium succinate is notable for its buffering capacity and is often utilized in biochemical applications and industrial processes.

Dipotassium succinate is generally considered safe for human consumption when used within recommended amounts as a food additive []. However, excessive intake can cause gastrointestinal discomfort like diarrhea.

  • Formation Reaction:
    Succinic Acid+Potassium HydroxidePotassium Succinate+Water\text{Succinic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium Succinate}+\text{Water}
    This reaction involves the neutralization of succinic acid with potassium hydroxide, resulting in the formation of potassium succinate and water .
  • Kolbe Electrolysis:
    The Kolbe electrolysis of potassium succinate leads to the production of carbon dioxide and alkenes:
    2(C4H4K2O4)+H2OAlkene+2CO2+2KOH2(\text{C}_4\text{H}_4\text{K}_2\text{O}_4)+\text{H}_2\text{O}\rightarrow \text{Alkene}+2\text{CO}_2+2\text{KOH}
    This process involves the decarboxylation of the carboxylic groups, forming radicals that couple to generate alkenes .
  • Dehydrogenation:
    Potassium succinate can be converted to fumarate through dehydrogenation reactions, which are catalyzed by specific enzymes in biological systems.

Potassium succinate exhibits several biological activities:

  • Metabolic Role: It is an intermediate in the tricarboxylic acid cycle, where it is generated from succinyl-CoA and subsequently converted to fumarate. This cycle is crucial for energy production in aerobic organisms .
  • Hypoxia Mimicking: High concentrations of potassium succinate can stabilize hypoxia-inducible factors, influencing gene expression related to angiogenesis and metabolism .
  • Buffering Agent: Due to its ability to maintain pH levels, potassium succinate is often used in biological experiments and formulations.

The synthesis of potassium succinate typically involves straightforward methods:

  • Neutralization Reaction:
    • Dissolve succinic acid in water.
    • Gradually add potassium hydroxide until neutralization occurs.
    • Evaporate water to crystallize potassium succinate .
  • Recrystallization:
    • The crude product can be purified through recrystallization techniques using solvents like methanol or ethanol to enhance purity.
  • Electrochemical Methods:
    • Kolbe electrolysis can also be employed for producing derivatives of potassium succinate, although this method primarily generates alkenes rather than pure potassium succinate .

Potassium succinate has diverse applications across various fields:

  • Biochemistry: Used as a buffering agent and in metabolic studies.
  • Pharmaceuticals: Serves as an ingredient in drug formulations due to its physiological compatibility.
  • Agriculture: Acts as a fertilizer additive, enhancing nutrient availability.
  • Food Industry: Utilized as a food flavoring agent and preservative .

Several compounds share structural or functional similarities with potassium succinate. Below are some notable examples:

CompoundFormulaKey Characteristics
Sodium SuccinateC₄H₄Na₂O₄Similar buffering capacity; used in food applications
Calcium SuccinateC₈H₈CaO₄Used in dietary supplements; provides calcium ions
Magnesium SuccinateC₄H₄MgO₄Utilized for magnesium supplementation
Potassium GlutamateC₅H₈KNO₄Amino acid derivative; flavor enhancer
Potassium CitrateC₆H₅K₃O₇Used as a food preservative and acidity regulator

Uniqueness of Potassium Succinate

Potassium succinate's uniqueness lies in its dual role as both a metabolic intermediate and a buffering agent. Unlike other similar compounds, it directly participates in critical biochemical pathways while also providing stability to pH levels in various applications. Its versatility makes it valuable across multiple industries, from pharmaceuticals to agriculture.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

156.99031515 g/mol

Monoisotopic Mass

156.99031515 g/mol

Heavy Atom Count

9

UNII

D5RP2087WB

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

676-47-1
22445-04-1

Wikipedia

Dipotassium succinate

Use Classification

Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, potassium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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